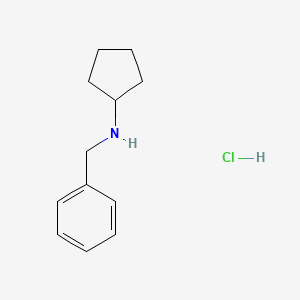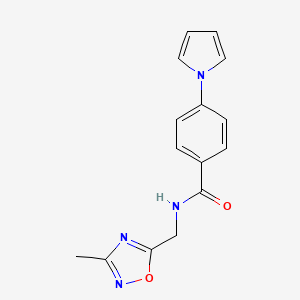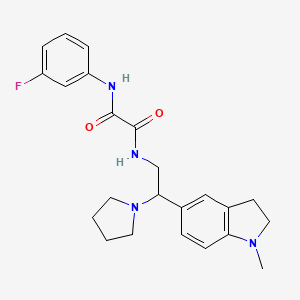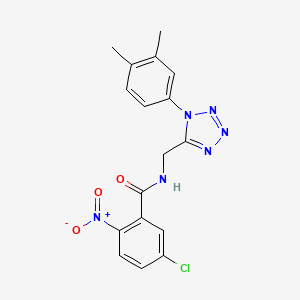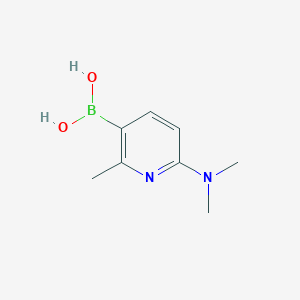
6-(Dimethylamino)-2-methylpyridine-3-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dimethylamino)-2-methylpyridine-3-boronic acid is a boronic acid derivative that features a pyridine ring substituted with a dimethylamino group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-2-methylpyridine-3-boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. A common method includes the use of palladium-catalyzed borylation reactions. For instance, 6-(Dimethylamino)-2-methylpyridine can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate under inert conditions to yield the desired boronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar palladium-catalyzed processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Dimethylamino)-2-methylpyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The pyridine ring can undergo reduction reactions to form piperidine derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Piperidine Derivatives: Formed through reduction of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
6-(Dimethylamino)-2-methylpyridine-3-boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with unique properties.
Biological Research: Studied for its interactions with biological molecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 6-(Dimethylamino)-2-methylpyridine-3-boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boronic acid complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The dimethylamino group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)pyridine: A related compound used as a nucleophilic catalyst in various organic reactions.
2-Methylpyridine-3-boronic acid: Lacks the dimethylamino group but shares the boronic acid and methyl substituents.
6-(Dimethylamino)-2-methylpyridine: Lacks the boronic acid group but shares the pyridine ring with dimethylamino and methyl substituents.
Uniqueness
6-(Dimethylamino)-2-methylpyridine-3-boronic acid is unique due to the presence of both the dimethylamino group and the boronic acid group on the pyridine ring
Eigenschaften
IUPAC Name |
[6-(dimethylamino)-2-methylpyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O2/c1-6-7(9(12)13)4-5-8(10-6)11(2)3/h4-5,12-13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDFPWLGNBHQFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)N(C)C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2406067.png)
![2-[(tert-butoxy)carbonyl]-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2406068.png)
![3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2406069.png)

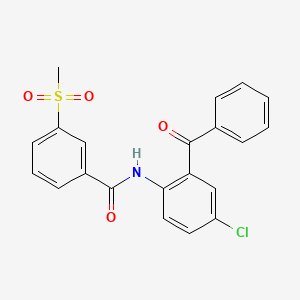
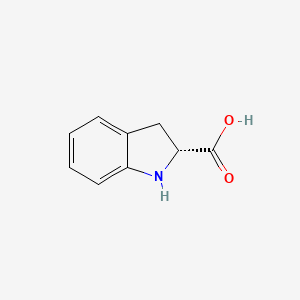

![8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406077.png)
